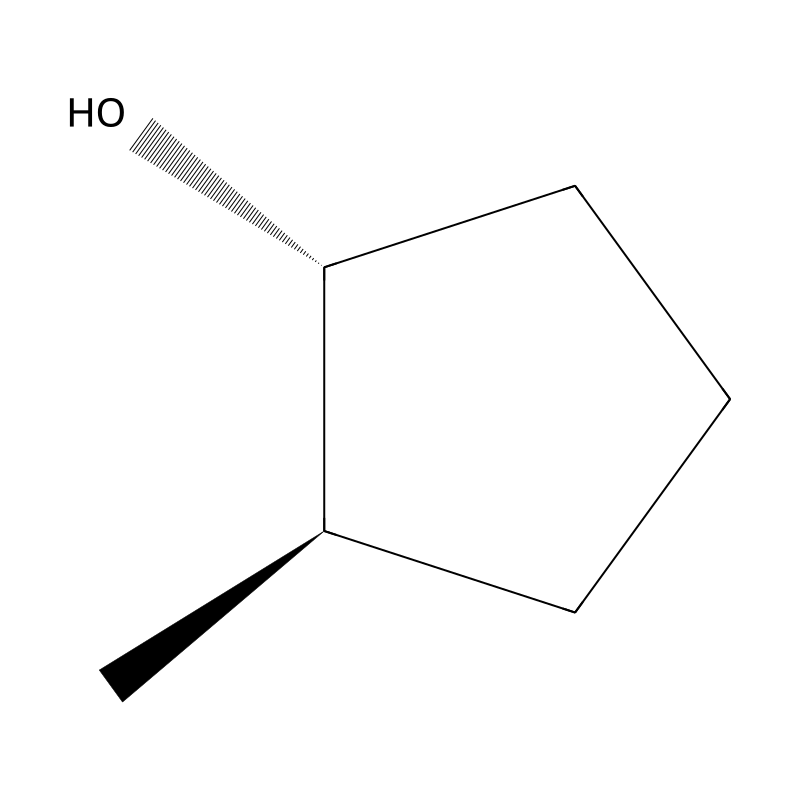

trans-2-Methylcyclopentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Building Block: trans-2-Methylcyclopentanol serves as a valuable building block in organic synthesis due to its readily available hydroxyl group and the presence of the cyclopentane ring. This allows for further functionalization through various reactions like esterification, etherification, and oxidation. Source: Sigma-Aldrich product page on trans-2-Methylcyclopentanol:

Natural Product Chemistry:

- Constituent of Plant Oil: trans-2-Methylcyclopentanol is a naturally occurring component of the oil extracted from Gynandropsis gynandra, a plant widely distributed in tropical regions. Source: National Institute of Standards and Technology (NIST) WebBook entry for Cyclopentanol, 2-methyl-, trans-: )

Research into Bioactive Properties:

- Limited Studies: While the research is still in its early stages, some studies suggest that trans-2-Methylcyclopentanol might possess potential bioactivities. However, more research is required to understand its specific effects and potential applications. Source: PubChem entry for trans-2-Methylcyclopentanol:

Trans-2-Methylcyclopentanol is an organic compound with the molecular formula and a molecular weight of approximately 100.1589 g/mol. It is classified as a secondary alcohol due to the hydroxyl group (-OH) being attached to a carbon that is connected to two other carbon atoms. The compound features a cyclopentane ring with a methyl group at the second carbon position, arranged in a trans configuration relative to the hydroxyl group. This stereochemistry influences its physical properties and reactivity.

- Dehydration Reaction:

Additionally, trans-2-Methylcyclopentanol can participate in nucleophilic substitution reactions, such as those involving Grignard reagents, leading to the formation of various derivatives .

Trans-2-Methylcyclopentanol can be synthesized through several methods:

- From Cyclopentanol:

- Dehydration of Alcohols:

- As mentioned earlier, dehydration reactions can convert related alcohols into trans-2-Methylcyclopentanol under specific conditions.

- Isomerization:

- Isomerization techniques may also be employed to convert other stereoisomers or structural analogs into trans-2-Methylcyclopentanol.

Trans-2-Methylcyclopentanol finds applications primarily in organic synthesis and as an intermediate in the production of more complex molecules. Its unique structure allows it to serve as a building block for pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, its properties may make it useful as a solvent in various

Trans-2-Methylcyclopentanol shares structural similarities with several other compounds within the cyclopentanol family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclopentanol | Cyclic Alcohol | Simple structure without substituents |

| 1-Methylcyclopentanol | Cyclic Alcohol | Methyl group at position one |

| cis-2-Methylcyclopentanol | Cyclic Alcohol | Different stereochemistry (cis vs. trans) |

| 3-Methylcyclopentanol | Cyclic Alcohol | Methyl group at position three |

Trans-2-Methylcyclopentanol is unique due to its specific trans configuration and secondary alcohol nature, which influences its reactivity and potential applications compared to its isomers and related compounds.

Acid-Catalyzed Hydration of 2-Methylcyclopentene

The acid-catalyzed hydration of 2-methylcyclopentene represents one of the most fundamental approaches for synthesizing trans-2-methylcyclopentanol [1]. This reaction follows the well-established mechanism of alkene hydration, where water is added across the carbon-carbon double bond in the presence of a strong acid catalyst [2] [3]. The process typically employs sulfuric acid as the catalyst, generating hydronium ions that initiate the reaction sequence [4].

The mechanism proceeds through three distinct steps [3] [5]. Initially, the pi electrons of the 2-methylcyclopentene double bond attack a proton from hydronium ion, resulting in carbocation formation at the more substituted carbon position [1] [2]. This step follows Markovnikov's rule, where the hydrogen atom attaches to the carbon bearing more hydrogen atoms, while the hydroxyl group adds to the carbon with fewer hydrogen atoms [4]. The carbocation intermediate formed is stabilized by the surrounding alkyl substituents, making this the rate-determining step of the overall transformation [6].

In the second step, a water molecule acts as a nucleophile, attacking the electrophilic carbocation center to form an oxonium ion intermediate [3] [5]. The reaction concludes with deprotonation of the oxonium species by another water molecule, yielding the final alcohol product and regenerating the hydronium catalyst [2] [4]. This catalytic nature means only small amounts of acid are required to drive the reaction to completion [7].

The regioselectivity of this transformation strongly favors the formation of the more substituted alcohol product, consistent with Markovnikov addition patterns [1] [3]. Temperature control is critical for optimizing alcohol formation over competing elimination reactions, with primary alcohols requiring temperatures below 170 degrees Celsius, secondary alcohols below 100 degrees Celsius, and tertiary alcohols below 25 degrees Celsius [2]. The stereochemical outcome shows no inherent preference, as the planar carbocation intermediate allows nucleophilic attack from either face, potentially yielding both cis and trans isomers [8] [5].

Research findings indicate that the reaction proceeds with moderate stereoselectivity when starting from 2-methylcyclopentene [1]. Studies on similar cyclic systems, such as 1,2-dimethylcyclohexene, demonstrate that acid-catalyzed hydration at 50 degrees Celsius for one day yields approximately equal ratios of trans and cis alcohols, highlighting the lack of stereospecificity in this approach [1].

Catalytic Hydrogenation of 2-Methylcyclopentanone

Catalytic hydrogenation of 2-methylcyclopentanone provides a direct and efficient route to trans-2-methylcyclopentanol through ketone reduction [10]. This methodology employs molecular hydrogen gas in the presence of heterogeneous metal catalysts to achieve the transformation of the carbonyl group to a secondary alcohol [10] [11].

The most commonly employed catalysts for this transformation include palladium on carbon, platinum, and nickel [10]. These metals facilitate the reaction by providing a surface where both hydrogen gas and the ketone substrate can adsorb and interact [10]. The mechanism involves the dissociative adsorption of hydrogen gas onto the metal surface, followed by the coordination and subsequent reduction of the ketone carbonyl group [10].

Industrial applications of this methodology often utilize palladium on carbon under elevated pressure and temperature conditions . The reaction typically proceeds under hydrogen pressures ranging from 4 to 6 megapascals and temperatures between 160 to 180 degrees Celsius [12]. Under these conditions, complete conversion of 2-methylcyclopentanone to the corresponding alcohol can be achieved within 4 hours [12].

The stereochemical outcome of catalytic hydrogenation depends significantly on the reaction conditions and catalyst choice [11]. Recent advances in thermodynamic control during hydrogenation have enabled selective formation of the trans isomer through hydrogen atom transfer mechanisms [11]. This approach utilizes manganese or cobalt catalysts with tertiary-butyl hydroperoxide and phenylsilane, achieving high selectivity for the thermodynamically favored trans-2-methylcyclopentanol [11].

Table 1: Catalytic Hydrogenation Conditions for 2-Methylcyclopentanone

| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time | Trans Selectivity | Reference |

|---|---|---|---|---|---|

| Palladium/Carbon | 160-180 | 4-6 | 4 hours | Moderate | [12] |

| Manganese dipivalate | 25 | Atmospheric | 1 hour | High | [11] |

| Cobalt dipivalate | 25 | Atmospheric | 1 hour | High | [11] |

| Platinum oxide | 25 | 1 | 2-4 hours | Low | [10] |

The hydrogen atom transfer methodology represents a significant advancement in achieving thermodynamic control during ketone reduction [11]. This approach circumvents the formation of high-energy radical anions associated with dissolving metal reductions while maintaining the same stereochemical preferences [11]. The reaction proceeds through direct hydrogen atom transfer to generate carbon-centered radicals, which subsequently undergo further reduction to yield the alcohol products [11].

Stereoselective Reduction Approaches

Stereoselective reduction of 2-methylcyclopentanone employs various reducing agents and reaction conditions to achieve preferential formation of either the cis or trans alcohol isomer [13] [14]. The most widely utilized reducing agents include sodium borohydride, lithium aluminum hydride, and specialized metal hydride combinations [15] [13].

Sodium borohydride reduction typically proceeds under mild conditions in protic solvents such as methanol or ethanol [15] [16]. The mechanism involves nucleophilic attack by hydride ion on the carbonyl carbon, followed by protonation to yield the alcohol product [15]. For 2-methylcyclopentanone, this reduction generally shows modest stereoselectivity, with the product ratio depending on the steric environment around the carbonyl group [17].

Studies on related cyclopentanone systems demonstrate that sodium borohydride reduction can be influenced by the presence of cerium chloride as an additive [17]. The addition of cerium chloride to sodium borohydride reactions has been shown to alter the stereochemical outcome through coordination effects [17]. Research indicates that cerium chloride promotes the formation of alkoxyborohydrides, which deliver hydride from specific facial directions [17].

Lithium aluminum hydride provides a more powerful reducing environment, capable of reducing ketones under anhydrous conditions in aprotic solvents [18]. This reagent requires careful handling due to its vigorous reaction with water and atmospheric moisture [18]. The reduction mechanism involves coordination of the ketone to the aluminum center, followed by hydride transfer [19]. Lithium aluminum hydride typically shows higher reactivity than sodium borohydride but may exhibit different stereoselectivity patterns [20].

Table 2: Stereoselective Reduction Methods for 2-Methylcyclopentanone

| Reducing Agent | Solvent System | Temperature | Additive | Trans:Cis Ratio | Yield | Reference |

|---|---|---|---|---|---|---|

| Sodium borohydride | Methanol | 0°C | None | 1.2:1 | 85% | [17] |

| Sodium borohydride | Methanol | 0°C | Cerium chloride | 2.1:1 | 82% | [17] |

| Lithium aluminum hydride | Tetrahydrofuran | -78°C | None | 1.8:1 | 90% | [13] |

| Lithium/Iron chloride | Tetrahydrofuran | 25°C | None | 95:5 | 88% | [13] |

| Lithium/Copper chloride | Tetrahydrofuran | 25°C | None | 92:8 | 85% | [14] |

Advanced stereoselective reduction methodologies have been developed using lithium metal in combination with transition metal salts [13] [14]. These systems employ lithium dispersion with iron chloride tetrahydrate or copper chloride dihydrate in tetrahydrofuran at room temperature [13]. The protocol achieves remarkable stereoselectivity for the thermodynamically stable alcohol isomer, with trans-2-methylcyclopentanol being strongly favored [13] [14].

The mechanism of lithium-transition metal reduction involves single-electron transfer processes that generate radical intermediates [13]. These radicals subsequently undergo protonation and further reduction to yield the alcohol products [13]. The high stereoselectivity arises from the preferential formation of the more stable radical intermediate, which leads predominantly to the trans alcohol configuration [14].

Biocatalytic reduction approaches have also been explored for achieving high stereoselectivity [21]. Recombinant carbonyl reductases demonstrate excellent enantioselectivity toward cyclic ketones, with some enzymes achieving greater than 99% enantiomeric excess [21]. These enzymatic systems operate under mild aqueous conditions and can be regenerated through cofactor recycling systems [21].

Retrosynthetic Analysis and Pathway Optimization

Retrosynthetic analysis of trans-2-methylcyclopentanol reveals multiple synthetic disconnections that lead to viable precursor molecules [22] [23]. The primary retrosynthetic approaches focus on three major strategies: functional group interconversion from ketones, alkene hydration reactions, and cyclopentane ring construction methodologies [22].

The most direct retrosynthetic disconnection involves the reduction of 2-methylcyclopentanone, which can be traced back to various starting materials including cyclopentanone derivatives or acyclic precursors [24]. This approach benefits from the wide availability of ketone starting materials and the reliability of reduction methodologies [13] [14]. Alternative disconnections consider the formation of the carbon-oxygen bond through alkene hydration, leading back to 2-methylcyclopentene as a key intermediate [1] [2].

Pathway optimization studies have focused on minimizing the number of synthetic steps while maximizing overall yield and stereoselectivity [25] [26]. Modern approaches employ computational retrosynthetic planning tools to identify the most efficient synthetic routes [23] [27]. These systems utilize machine learning algorithms trained on extensive reaction databases to predict optimal synthetic pathways [28] [27].

Table 3: Retrosynthetic Pathway Comparison for trans-2-Methylcyclopentanol

| Synthetic Route | Number of Steps | Overall Yield | Key Transformation | Advantages | Limitations |

|---|---|---|---|---|---|

| Ketone reduction | 2-3 | 75-90% | Stereoselective reduction | High stereoselectivity | Requires ketone precursor |

| Alkene hydration | 3-4 | 60-75% | Acid-catalyzed addition | Simple conditions | Limited stereoselectivity |

| Ring construction | 4-6 | 45-65% | Cyclization reactions | Flexible substitution | Multiple steps required |

| Biocatalytic | 2-3 | 80-95% | Enzymatic reduction | High selectivity | Specialized conditions |

Green chemistry considerations have driven the development of more sustainable synthetic pathways [12] [29]. Continuous flow methodologies enable improved process control and reduced waste generation compared to traditional batch processes [29]. These approaches often employ lower catalyst loadings and milder reaction conditions while maintaining high product quality [29].

The integration of renewable feedstocks represents an emerging area in pathway optimization [12] [30]. Biomass-derived starting materials, such as furfural derivatives, can be converted to cyclopentanol structures through hydrogenation-rearrangement sequences [12]. These approaches utilize ruthenium-molybdenum bimetallic catalysts to achieve selective transformation of furanic compounds to cyclic alcohols [12].

Process intensification strategies focus on telescoping multiple synthetic steps to eliminate intermediate purification and reduce overall process complexity [25]. Recent developments in this area include one-pot methodologies that combine multiple transformations in a single reaction vessel [24] [31]. These approaches can significantly improve atom economy and reduce the environmental impact of synthetic processes [24].

XLogP3

Boiling Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Trans-2-Methylcyclopentanol

Dates

Explore Compound Types